molecular formula C14H13N3O2S B2381133 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 450352-01-9

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2381133
CAS No.: 450352-01-9
M. Wt: 287.34
InChI Key: UPRAQRCSOZRCSX-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features an indole ring, a sulfanyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide or nitrile.

    Coupling Reaction: Finally, the indole-sulfanyl derivative is coupled with the oxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study biological processes involving indole and oxazole derivatives.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites. The oxazole ring may interact with other specific sites, leading to a combined effect that modulates biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-ylsulfanyl)acetamide: Lacks the oxazole ring, making it less versatile in terms of biological interactions.

    N-(5-methyl-1,2-oxazol-3-yl)acetamide: Lacks the indole ring, reducing its potential for tryptophan mimicry.

    2-(1H-indol-3-ylsulfanyl)-N-(1,2-oxazol-3-yl)acetamide: Similar but without the methyl group on the oxazole ring, which may affect its chemical reactivity and biological activity.

Uniqueness

The presence of both the indole and oxazole rings in 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide provides a unique combination of structural features that enhance its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-6-13(17-19-9)16-14(18)8-20-12-7-15-11-5-3-2-4-10(11)12/h2-7,15H,8H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRAQRCSOZRCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

2-((1H-indol-3-yl)thio)acetic acid (650 mg, 3.14 mmol) from Step B, 3-amino-5-methyl-isoxazole (616 mg, 6.28 mmol), PyClu (2.00 g, 6.28 mmol), and DIEA (1.36 mL, 7.85 mmol) were added to dichloroethane (25 mL) and microwave irradiated at 110° C. for 20 minutes. The solvent was removed in vacuo and the remaining residue purified on a silica gel column (0-70% ethyl acetate:hexanes over 33 min) to yield the desired product (642 mg, 2.23 mmol, 71% yield). LCMS>99% at 214 nm, RT=1.23 min, m/z=288 (M+1).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
71%

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